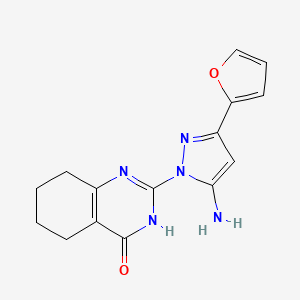
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Overview
Description
The compound “2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, and a tetrahydroquinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it would be relatively rigid .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino group and the various rings in its structure. For instance, the amino group could potentially participate in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its stability, while the amino group could influence its solubility .Scientific Research Applications
Antimicrobial Properties
Compounds related to 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one have shown significant antimicrobial activity. For example, Abdelhamid et al. (2019) synthesized a series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties using hydrazonoyl halides as precursors, which exhibited in vitro antibacterial and antifungal activities with promising results (Abdelhamid et al., 2019). Similarly, Patel et al. (2010) synthesized a series of pyrazolyl-quinazolin-4(3H)ones with reported antibacterial and antifungal activities in vitro (Patel et al., 2010).
Hydrogen-Bonded Molecular Structures
Compounds within this family also demonstrate interesting molecular structures due to hydrogen bonding. Quiroga et al. (2010) analyzed the hydrogen-bonded chain structures in similar compounds, highlighting their structural significance (Quiroga et al., 2010).
Anticancer Activity
Additionally, these compounds have potential applications in anticancer research. Liu et al. (2009) synthesized novel oxazole derivatives and evaluated their antiproliferative activities against human cancer cell lines, finding significant inhibitory activities (Liu et al., 2009).
Antitubercular Agents
Compounds of this class have also been explored for their potential as antitubercular agents. Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues that showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv (Kantevari et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole nucleus have been found to exhibit various biological activities such as antimicrobial , anti-inflammatory , antiviral , antitumor activities , and antimalarial . Therefore, it’s plausible that this compound may also interact with similar targets.
Mode of Action
It’s known that the compound was synthesized by the reaction of hydrazine hydrate with various chalcone in the presence of ethanol . The intermediate chalcone was synthesized by the reaction of various acetophenone with furfural aldehyde in the presence of ethanol .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of microorganisms .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have the potential to inhibit the growth of certain microorganisms .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its interactions with various biological targets .
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c16-13-8-11(12-6-3-7-22-12)19-20(13)15-17-10-5-2-1-4-9(10)14(21)18-15/h3,6-8H,1-2,4-5,16H2,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHXXKNNKZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

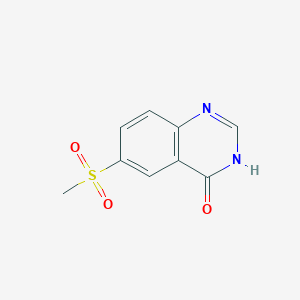

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
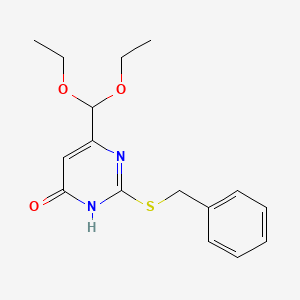
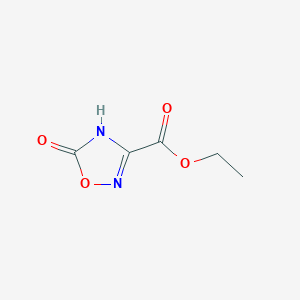
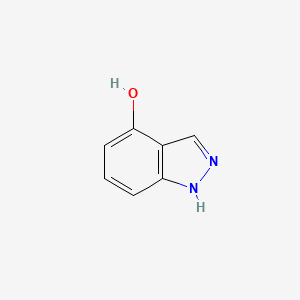
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

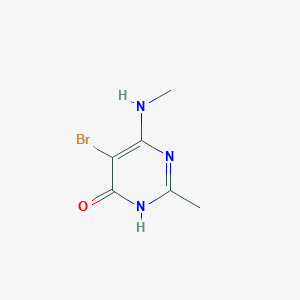
![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)
